UK 370106
Overview
Description
UK 370106 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3) and matrix metalloproteinase-12 (MMP-12). It has shown significant efficacy in inhibiting these enzymes, with an IC50 value of 23 nanomolar for MMP-3 and 42 nanomolar for MMP-12 . This compound is particularly notable for its high selectivity, being over 1200 times more potent against MMP-3 and MMP-12 compared to other matrix metalloproteinases such as MMP-1, MMP-2, MMP-9, and MMP-14 .
Mechanism of Action
Target of Action
UK 370106, also known as ®-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid, is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and wound healing .
Mode of Action
This compound interacts with its targets, MMP-3 and MMP-12, by binding to their active sites and inhibiting their enzymatic activity . This results in the prevention of the cleavage of fibronectin, a key component of the extracellular matrix .
Biochemical Pathways
The inhibition of MMP-3 and MMP-12 by this compound affects the degradation of the extracellular matrix, particularly the cleavage of fibronectin . This can impact various biochemical pathways related to tissue remodeling and wound healing .
Result of Action
The inhibition of MMP-3 and MMP-12 by this compound leads to the reduction of fibronectin cleavage, thereby potentially influencing the process of tissue remodeling and wound healing . It has been observed that this compound has little effect on keratinocyte migration in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in wound healing may vary depending on the specific conditions of the wound environment . .
Biochemical Analysis
Biochemical Properties
UK 370106 interacts with the enzymes MMP-3 and MMP-12, inhibiting their activity . The IC50 values for MMP-3 and MMP-12 are 23 nM and 42 nM respectively . This means that this compound is highly effective at inhibiting these enzymes, even at low concentrations.
Cellular Effects
This compound has been shown to inhibit the cleavage of fibronectin by MMP-3 . Fibronectin is a protein involved in cell adhesion and migration, so this inhibition could potentially affect these cellular processes. This compound has been found to have little effect on keratinocyte migration in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active sites of MMP-3 and MMP-12, inhibiting their ability to cleave their substrate proteins . This inhibition can prevent the breakdown of extracellular matrix components, which is a key process in the development of chronic dermal ulcers .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be stable and effective over time . It is cleared rapidly from plasma but slowly from dermal tissue, suggesting that it may have long-term effects on cellular function in the skin .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its high selectivity for MMP-3 and MMP-12, it is likely that its effects would vary with dosage, with higher doses potentially leading to greater inhibition of these enzymes .
Metabolic Pathways
As an inhibitor of MMP-3 and MMP-12, it could potentially affect the breakdown of extracellular matrix components, which is a key process in many metabolic pathways .
Transport and Distribution
Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout tissues .
Subcellular Localization
As a small molecule inhibitor, it is likely that it can diffuse throughout the cell and interact with its target enzymes wherever they are located .
Preparation Methods
The synthesis of UK 370106 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the hexanoic acid backbone.
Introduction of functional groups: Various functional groups are introduced to enhance the selectivity and potency of the compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
UK 370106 primarily undergoes inhibition reactions with matrix metalloproteinases. The compound does not show significant activity against other zinc metalloproteases such as PCP and TACE . The major reactions include:
Inhibition of MMP-3 and MMP-12: This compound inhibits the cleavage of fibronectin by MMP-3 with an IC50 value of 320 nanomolar.
Lack of activity against other metalloproteinases: The compound shows minimal activity against MMP-2, MMP-7, MMP-8, MMP-9, and MMP-14.
Scientific Research Applications
UK 370106 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the inhibition of matrix metalloproteinases.
Biology: Helps in understanding the role of MMP-3 and MMP-12 in various biological processes, including tissue remodeling and inflammation.
Comparison with Similar Compounds
UK 370106 is unique due to its high selectivity and potency against MMP-3 and MMP-12. Similar compounds include:
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor with less selectivity.
Batimastat: Another broad-spectrum inhibitor with applications in cancer therapy.
TAPI-1: A selective inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and other metalloproteinases.
This compound stands out due to its significantly higher selectivity for MMP-3 and MMP-12, making it a valuable tool for studying these specific enzymes.
Properties
IUPAC Name |
(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMABJUGSNPHMN-BHYWQNONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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